molecular formula C14H17N3O2 B558447 Boc-D-serine CAS No. 6368-20-3

Boc-D-serine

Cat. No.: B558447
CAS No.: 6368-20-3
M. Wt: 205.21 g/mol
InChI Key: DMEAHHGMZZKXFD-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-serine, also known as N-(tert-Butoxycarbonyl)-D-serine, is a derivative of the amino acid D-serine. It is commonly used in peptide synthesis and as a building block in organic chemistry. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of D-serine, which helps in preventing unwanted side reactions during chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-serine typically involves the protection of the amino group of D-serine with a tert-butoxycarbonyl group. This is achieved by reacting D-serine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting product is this compound, which can be purified by recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high efficiency and yield. The reaction conditions are optimized to minimize waste and reduce production costs. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Boc-D-serine undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield free D-serine.

    Oxidation and Reduction Reactions: The hydroxyl group of this compound can be oxidized to form corresponding ketones or aldehydes. Reduction reactions can convert these functional groups back to alcohols.

    Coupling Reactions: this compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions:

    Substitution: Trifluoroacetic acid in dichloromethane.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Free D-serine.

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Alcohols.

Scientific Research Applications

Boc-D-serine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides. The Boc group provides a temporary protection for the amino group, allowing selective reactions at other functional sites.

    Biology: this compound is used in the study of enzyme mechanisms and protein structure. It serves as a substrate or inhibitor in biochemical assays.

    Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: this compound is employed in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

    Boc-L-serine: Similar to Boc-D-serine but derived from L-serine. It is used in peptide synthesis and has similar protective properties.

    Fmoc-D-serine: Another protected form of D-serine, where the amino group is protected

Properties

IUPAC Name

(2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-5(4-10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOAKXBXYSJBGX-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348465
Record name Boc-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6368-20-3
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6368-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-tert-butoxycarbonylamino-3-hydroxy propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.673
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-serine
Reactant of Route 2
Reactant of Route 2
Boc-D-serine
Reactant of Route 3
Reactant of Route 3
Boc-D-serine
Reactant of Route 4
Reactant of Route 4
Boc-D-serine
Reactant of Route 5
Reactant of Route 5
Boc-D-serine
Reactant of Route 6
Boc-D-serine
Customer
Q & A

Q1: Why is Boc-D-serine used as a starting material in the synthesis of pharmaceutical compounds?

A1: this compound serves as a versatile building block in synthesizing various pharmaceutical compounds. [, ] This is because its structure allows for specific chemical modifications, leading to the creation of diverse molecules with potentially desirable biological activities. For instance, it was used as a key starting material in the enantioselective synthesis of piperidine diamine derivatives, which exhibited potent anti-fXa (Factor Xa) activity. [] This enzyme, Factor Xa, plays a crucial role in the blood coagulation cascade, and inhibiting its activity is a therapeutic strategy for treating thrombotic disorders.

Q2: What are the advantages of using this compound in multi-step synthesis compared to unprotected D-serine?

A2: The Boc (tert-butyloxycarbonyl) group in this compound acts as a protecting group for the amine functionality. [, ] This protection is crucial during multi-step synthesis for several reasons:

  • Chirality Preservation: The Boc group helps maintain the stereochemical integrity of the D-serine chiral center, which is essential for synthesizing enantiomerically pure compounds, as demonstrated in the enantioselective synthesis of the anti-fXa agent. []

Q3: Can you provide an example of how this compound has been used to improve the synthesis of a pharmaceutical compound?

A3: Researchers achieved a significant process improvement in the synthesis of Lacosamide, an antiepileptic drug, by utilizing this compound. [] A key intermediate, (R)-N-benzyl-2-N-Boc-amino-3-methoxypropionamide, was synthesized more efficiently and cost-effectively by employing triethylamine and isopropyl chloroformate instead of N-methylmorpholine and DCC, respectively. This optimized synthesis, starting from this compound, led to an improved overall yield of Lacosamide (76.0%), highlighting the practical advantages of this protected amino acid in pharmaceutical development. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.